molecular formula C21H18OP+ B14351673 (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium CAS No. 90255-60-0

(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium

Cat. No.: B14351673
CAS No.: 90255-60-0
M. Wt: 317.3 g/mol
InChI Key: HOIUYGPNNACMIV-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium is a chemical compound known for its unique structure and properties It is composed of a 2,6-dimethylphenyl group and a 9H-fluoren-9-yl group bonded to an oxophosphanium center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium typically involves the reaction of 2,6-dimethylphenyl lithium with 9H-fluoren-9-yl phosphine oxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification techniques like recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.

    Reduction: The compound can be reduced to form phosphines, which are useful intermediates in organic synthesis.

    Substitution: It can participate in substitution reactions where the oxophosphanium group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of substituted phosphonium salts.

Scientific Research Applications

(2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its role in drug design and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The oxophosphanium center can coordinate with metal ions, facilitating catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, influencing pathways involved in organic synthesis and material science.

Comparison with Similar Compounds

  • (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphine
  • (2,6-Dimethylphenyl)(9H-fluoren-9-yl)phosphine oxide

Comparison: (2,6-Dimethylphenyl)(9H-fluoren-9-yl)oxophosphanium is unique due to its oxophosphanium center, which imparts distinct reactivity and coordination properties compared to similar compounds. Its ability to undergo various chemical reactions and its applications in catalysis and material science make it a valuable compound in research and industry.

Properties

CAS No.

90255-60-0

Molecular Formula

C21H18OP+

Molecular Weight

317.3 g/mol

IUPAC Name

(2,6-dimethylphenyl)-(9H-fluoren-9-yl)-oxophosphanium

InChI

InChI=1S/C21H18OP/c1-14-8-7-9-15(2)20(14)23(22)21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13,21H,1-2H3/q+1

InChI Key

HOIUYGPNNACMIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)[P+](=O)C2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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